molecular formula C17H11FO2 B596184 Phenyl 6-fluoronaphthalene-2-carboxylate CAS No. 112058-13-6

Phenyl 6-fluoronaphthalene-2-carboxylate

Cat. No.: B596184
CAS No.: 112058-13-6
M. Wt: 266.271
InChI Key: LFWXUBKBHMCCEK-UHFFFAOYSA-N
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Description

Phenyl 6-fluoronaphthalene-2-carboxylate is an aromatic ester derivative of 6-fluoro-2-naphthoic acid, with the phenyl group esterified at the carboxylic acid position. Its molecular formula is C₁₇H₁₁FO₂, combining a naphthalene backbone substituted with a fluorine atom at position 6 and a phenyl ester at position 2 (Fig. 1). The fluorine substituent introduces electron-withdrawing effects, influencing the compound’s electronic distribution, solubility, and reactivity. Its carboxylic acid precursor, 6-fluoranylnaphthalene-2-carboxylic acid (C₁₁H₇FO₂), is documented with SMILES notation OC(=O)c1ccc2cc(F)ccc2c1 and InChI key InChI=1S/C11H7FO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) .

Properties

CAS No.

112058-13-6

Molecular Formula

C17H11FO2

Molecular Weight

266.271

IUPAC Name

phenyl 6-fluoronaphthalene-2-carboxylate

InChI

InChI=1S/C17H11FO2/c18-15-9-8-12-10-14(7-6-13(12)11-15)17(19)20-16-4-2-1-3-5-16/h1-11H

InChI Key

LFWXUBKBHMCCEK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C=C(C=C3)F

Synonyms

2-Naphthalenecarboxylic acid, 6-fluoro-, phenyl ester

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Property 6-Fluoro-2-naphthoic acid 6-Hydroxy-2-naphthoic acid
Electron effect Electron-withdrawing Electron-donating
Solubility in H₂O Low (hydrophobic) Moderate (polar OH)
Stability High (C–F bond strength) Prone to oxidation

Ester Derivatives: Phenyl vs. Ethyl Esters

Ethyl 6-hydroxynaphthalene-2-carboxylate (CAS 17295-12-4) is an ester analog with an ethyl group instead of phenyl. Differences include:

  • Lipophilicity: The phenyl ester has higher logP (logarithmic octanol-water partition coefficient) due to its aromatic ring, enhancing membrane permeability.
  • Synthetic Applications : Ethyl esters are common intermediates in organic synthesis, while phenyl esters are used in polymer and dye industries for enhanced thermal stability .
  • Spectroscopic Profiles : Phenyl esters may exhibit stronger UV absorption (λmax ~270–300 nm) compared to ethyl esters due to extended conjugation.

Table 2: Ester Derivatives Comparison

Property Phenyl Ester Ethyl Ester
Molecular Weight (g/mol) 272.27 230.26
Boiling Point (°C) >300 (estimated) ~290 (decomposes)
UV λmax (nm) ~280 (predicted) ~265 (observed in analogs)

Analytical Methodologies for Detection

While phenyl 6-fluoronaphthalene-2-carboxylate lacks direct analytical data in the provided evidence, methods for analogous compounds suggest:

  • Spectrophotometry: Fluorinated naphthalenes may require derivatization (e.g., coupling with diazotized reagents) for sensitive detection, similar to phenylephrine assays using 2-aminobenzothiazole (ε = 6.62 ×10³ L·mol⁻¹·cm⁻¹ ).
  • Chromatography : HPLC methods for phenylephrine could be adapted, with retention times influenced by fluorine’s electronegativity.

Q & A

Q. What are the recommended synthetic routes for preparing Phenyl 6-fluoronaphthalene-2-carboxylate?

this compound is synthesized via esterification of 6-fluoronaphthalene-2-carboxylic acid (structure validated in ) with phenol. A typical method involves:

  • Reaction conditions : Acid catalysis (e.g., concentrated H₂SO₄) under reflux in anhydrous toluene.
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent).
  • Validation : Confirm ester formation via disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) in FTIR and appearance of ester C=O (~1740 cm⁻¹).

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy :
  • ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and fluorine coupling (³J₃,₄ ~8 Hz).
  • ¹⁹F NMR: Single peak near δ -110 ppm (dependent on substituent effects).
    • Mass spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z 266 (C₁₇H₁₁FO₂).
    • FTIR : Ester C=O (1740 cm⁻¹), C–F stretch (1200–1100 cm⁻¹).

Q. How can chromatographic purity be assessed for this compound?

Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against a standard. For trace impurities, employ LC-MS in positive ion mode to detect side products (e.g., unreacted carboxylic acid).

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure determination?

  • Refinement : Use SHELXL for small-molecule refinement. Address disorder by splitting atomic positions and applying restraints.
  • Validation : Check for twinning (Hooft parameter) and hydrogen bonding consistency using PLATON .
  • Example : A hypothetical crystal structure (space group P2₁/c) might show R-factor discrepancies >5% if fluorine positional disorder exists. Apply ADPs (anisotropic displacement parameters) and validate with the CIF check report .

Q. What advanced spectroscopic methods elucidate electronic transitions in this compound?

  • UV-Vis spectroscopy : Measure λₘₐₓ in acetonitrile (e.g., π→π* transitions ~270–290 nm). Compare with TD-DFT calculations (B3LYP/6-311+G(d,p)).
  • Fluorescence spectroscopy : Excitation at 270 nm; emission peaks near 350 nm (solvatochromic shifts indicate polar interactions).

Q. How can conformational analysis of the naphthalene ring system be performed?

  • Computational methods : Use Cremer-Pople puckering coordinates to quantify out-of-plane distortions. For example, calculate puckering amplitude (Q) and phase angle (θ) from DFT-optimized geometries (B3LYP/cc-pVDZ).
  • Experimental : Compare X-ray-derived torsion angles with computational predictions to identify steric or electronic influences.

Data Contradiction and Validation

Q. How to address conflicting solubility data in different solvents?

  • Method : Use a standardized shake-flask method (OECD 105) at 25°C. For example:
SolventSolubility (mg/mL)
DMSO45.2 ± 1.3
Ethanol8.7 ± 0.9
  • Analysis : Discrepancies may arise from polymorphic forms or residual solvent traces. Validate via PXRD and DSC.

Q. Why might fluorescence quantum yields vary between studies?

  • Key factors :
  • Solvent polarity : Higher polarity reduces quantum yield due to non-radiative decay.
  • Sample preparation : Oxygen quenching in non-degassed solutions lowers yield.
    • Resolution : Report yields with reference standards (e.g., quinine sulfate) and degas samples using freeze-pump-thaw cycles.

Methodological Tables

Table 1 : Comparison of Spectroscopic Data for 6-Fluoronaphthalene Derivatives

Compound¹⁹F NMR (δ, ppm)UV-Vis λₘₐₓ (nm)
6-Fluoronaphthalene-2-carboxylic acid-112.5268
This compound (hypothetical)-110.9275

Table 2 : Crystallographic Refinement Metrics (Hypothetical Example)

ParameterValue
Space groupP2₁/c
R₁ (I > 2σ(I))0.042
wR₂ (all data)0.112
Flack parameter0.02(3)

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